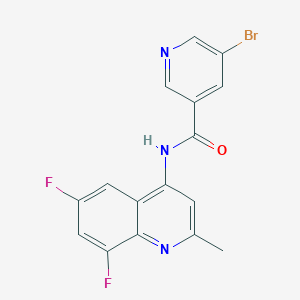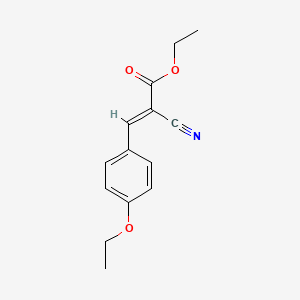![molecular formula C17H24N2O5 B11047111 ethyl N-[(7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolin-3-yl)acetyl]glycinate](/img/structure/B11047111.png)
ethyl N-[(7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolin-3-yl)acetyl]glycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(7,7-ジメチル-2,5-ジオキソ-1,2,3,4,5,6,7,8-オクタヒドロキノリン-3-イル)アセチル]グリシンエチルエステルは、化学、生物学、医学、および産業などの様々な分野で潜在的な用途を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
N-[(7,7-ジメチル-2,5-ジオキソ-1,2,3,4,5,6,7,8-オクタヒドロキノリン-3-イル)アセチル]グリシンエチルエステルの合成は、通常、容易に入手可能な前駆体から始まる複数の手順を伴います。一般的な合成経路の1つには、以下の手順が含まれます。
キノリン核の形成: キノリン核は、2-アミノベンゾフェノンとジケトンなどの適切な前駆体を含む環化反応によって合成することができます。
官能基の修飾:
アセチル化とグリシン化: 最後の手順は、キノリン核のアセチル化に続き、グリシンエチルエステルを加えて目的の化合物を形成します。
工業生産方法
この化合物の工業生産は、同様の合成経路を大規模で行う場合がありますが、収率と純度を向上させるために反応条件を最適化します。連続フロー合成や自動化されたリアクターの使用などの技術は、生産プロセスの効率を高めることができます。
化学反応解析
反応の種類
N-[(7,7-ジメチル-2,5-ジオキソ-1,2,3,4,5,6,7,8-オクタヒドロキノリン-3-イル)アセチル]グリシンエチルエステルは、次のような様々な化学反応を起こす可能性があります。
酸化: この化合物は、追加の官能基を導入したり、既存の官能基を修飾したりするために酸化することができます。
還元: 還元反応は、カルボニル基をアルコールに変換したり、他の官能基を還元したりするために使用することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) があります。
還元: 水素化ホウ素ナトリウム (NaBH4) や水素化リチウムアルミニウム (LiAlH4) などの還元剤がよく使用されます。
置換: ハロゲン (例: 塩素、臭素) や求核剤 (例: アミン、チオール) などの試薬が一般的に使用されます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によって追加の酸素含有官能基を持つキノリン誘導体が生成される可能性がありますが、還元によってアルコールやアミンが生成される可能性があります。
科学研究の用途
N-[(7,7-ジメチル-2,5-ジオキソ-1,2,3,4,5,6,7,8-オクタヒドロキノリン-3-イル)アセチル]グリシンエチルエステルは、いくつかの科学研究に用途があります。
化学: この化合物は、より複雑な分子の合成のためのビルディングブロックとして、また様々な有機反応における試薬として使用されます。
生物学: 酵素相互作用の研究や、特定の生物学的経路の潜在的な阻害剤または活性剤として使用することができます。
医学: この化合物は、抗炎症剤または抗癌剤などの潜在的な治療的用途を持っています。
産業: 特定の特性を持つポリマーやコーティングなどの新素材の開発に使用することができます。
化学反応の分析
Types of Reactions
ETHYL 2-{[2-(7,7-DIMETHYL-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDRO-3-QUINOLINYL)ACETYL]AMINO}ACETATE can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester and amide functional groups.
Common Reagents and Conditions
The reactions often require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
ETHYL 2-{[2-(7,7-DIMETHYL-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDRO-3-QUINOLINYL)ACETYL]AMINO}ACETATE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties
作用機序
N-[(7,7-ジメチル-2,5-ジオキソ-1,2,3,4,5,6,7,8-オクタヒドロキノリン-3-イル)アセチル]グリシンエチルエステルが効果を発揮するメカニズムは、特定の分子標的との相互作用を含みます。これらの標的には、重要な生物学的経路に関与する酵素、受容体、または他のタンパク質が含まれる可能性があります。この化合物の構造により、これらの標的に結合し、潜在的にその活性を調節して、様々な生物学的効果をもたらすことができます。
類似の化合物との比較
N-[(7,7-ジメチル-2,5-ジオキソ-1,2,3,4,5,6,7,8-オクタヒドロキノリン-3-イル)アセチル]グリシンエチルエステルは、次のような他の類似の化合物と比較することができます。
- 7,7-ジメチル-2,5-ジオキソ-1,2,5,6,7,8-ヘキサヒドロキノリン-3-カルボン酸
- 4-{[(7,7-ジメチル-2,5-ジオキソ-1-フェニル-1,2,5,6,7,8-ヘキサヒドロ-3-キノリル)カルボニル]アミノ}安息香酸エチル
これらの化合物は構造的に類似していますが、官能基と全体的な反応性において異なります。
類似化合物との比較
Similar Compounds
ETHYL 4-{[(7,7-DIMETHYL-2,5-DIOXO-1-PHENYL-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINYL)CARBONYL]AMINO}BENZOATE: Shares a similar quinoline core but differs in the substituents attached to the core.
INDOLE DERIVATIVES: These compounds also contain a heterocyclic system and exhibit various biological activities
Uniqueness
ETHYL 2-{[2-(7,7-DIMETHYL-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDRO-3-QUINOLINYL)ACETYL]AMINO}ACETATE is unique due to its specific combination of functional groups and the presence of the quinoline moiety, which imparts distinct chemical and biological properties .
特性
分子式 |
C17H24N2O5 |
|---|---|
分子量 |
336.4 g/mol |
IUPAC名 |
ethyl 2-[[2-(7,7-dimethyl-2,5-dioxo-3,4,6,8-tetrahydro-1H-quinolin-3-yl)acetyl]amino]acetate |
InChI |
InChI=1S/C17H24N2O5/c1-4-24-15(22)9-18-14(21)6-10-5-11-12(19-16(10)23)7-17(2,3)8-13(11)20/h10H,4-9H2,1-3H3,(H,18,21)(H,19,23) |
InChIキー |
CRRDZHXJXJFFHW-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CNC(=O)CC1CC2=C(CC(CC2=O)(C)C)NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-7-(4-fluorophenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11047028.png)

![(5-{[5-(4-chlorophenyl)-2H-tetrazol-2-yl]methyl}-1H-tetrazol-1-yl)acetic acid](/img/structure/B11047041.png)
![2-(5-cyclopropyl-1H-pyrazol-3-yl)-8,9,10,11,12,13-hexahydrocycloocta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11047049.png)
![3-(2,3-Dichlorophenyl)-6-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11047052.png)
![2-iodo-N-[7-(phenylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide](/img/structure/B11047053.png)
![2-(2-chlorophenyl)-3-{[(E)-(2-chlorophenyl)methylidene]amino}-1-(prop-2-yn-1-yl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11047060.png)
![N,N-Dimethyl-4-(morpholin-4-yl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-amine](/img/structure/B11047061.png)

![5-[6-(4-Chlorophenyl)-4,4,6,8-tetramethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11047076.png)
![9-Chloro-5-[3-chloro-5-methoxy-4-(propan-2-yloxy)phenyl]-2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11047087.png)


![1-{[(11E)-11H-indeno[1,2-b]quinoxalin-11-ylideneamino]oxy}ethanone](/img/structure/B11047116.png)
